molecular formula C17H18F2N2O2S B2371605 (3,4-Difluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone CAS No. 1396805-84-7

(3,4-Difluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone

Cat. No.: B2371605
CAS No.: 1396805-84-7
M. Wt: 352.4
InChI Key: IKCCRJMMHQUMCT-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone is a complex organic compound that features a combination of fluorinated aromatic rings, a piperazine moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates One common approach is to first synthesize the 3,4-difluorophenyl ketone, which is then reacted with a piperazine derivative

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group will yield a ketone, while reduction of the ketone will yield an alcohol.

Scientific Research Applications

(3,4-Difluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the thiophene ring may contribute to binding affinity and specificity. The fluorinated aromatic ring enhances the compound’s stability and lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Difluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone: Lacks the thiophene ring, which may result in different biological activity.

    (3,4-Difluorophenyl)(4-(2-thiophen-2-yl)ethyl)piperazin-1-yl)methanone: Lacks the hydroxyl group, affecting its reactivity and solubility.

    (3,4-Difluorophenyl)(4-(2-hydroxy-2-(furan-2-yl)ethyl)piperazin-1-yl)methanone: Contains a furan ring instead of a thiophene ring, which may alter its electronic properties.

Uniqueness

The presence of both the thiophene ring and the hydroxyl group in (3,4-Difluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2S/c18-13-4-3-12(10-14(13)19)17(23)21-7-5-20(6-8-21)11-15(22)16-2-1-9-24-16/h1-4,9-10,15,22H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCCRJMMHQUMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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